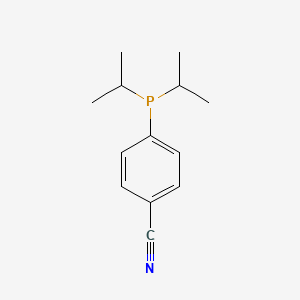
Benzonitrile, 4-diisopropylphosphino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Diisopropylphosphino)benzonitrile is an organophosphorus compound with the molecular formula C13H18NP. It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a diisopropylphosphino group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Diisopropylphosphino)benzonitrile typically involves the reaction of 4-bromobenzonitrile with diisopropylphosphine. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-(1,1-Diisopropylphosphino)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Diisopropylphosphino)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Coordination: Transition metals like palladium, platinum, or nickel can form complexes with the phosphine group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted benzonitriles.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
4-(1,1-Diisopropylphosphino)benzonitrile has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, due to its ability to stabilize metal centers.
Material Science: It is used in the synthesis of functional materials, including polymers and coordination compounds, which have applications in electronics and photonics.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Organic Synthesis: It is employed in the synthesis of complex organic molecules due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(1,1-Diisopropylphosphino)benzonitrile primarily involves its role as a ligand in coordination chemistry. The phosphine group can donate electron density to transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can undergo oxidative addition, reductive elimination, and other key steps in catalytic cycles, enabling efficient transformations in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzonitrile: Similar structure but with phenyl groups instead of isopropyl groups.
4-(Di-tert-butylphosphino)benzonitrile: Similar structure but with tert-butyl groups instead of isopropyl groups.
4-(Dimethylphosphino)benzonitrile: Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
4-(1,1-Diisopropylphosphino)benzonitrile is unique due to the steric and electronic effects imparted by the diisopropylphosphino group. The bulkiness of the isopropyl groups can influence the coordination environment around metal centers, potentially leading to different reactivity and selectivity in catalytic processes compared to its analogs with smaller or larger substituents.
Properties
Molecular Formula |
C13H18NP |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
4-di(propan-2-yl)phosphanylbenzonitrile |
InChI |
InChI=1S/C13H18NP/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3 |
InChI Key |
WCJXNHSGTMPCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=C(C=C1)C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















